molecular formula C15H19NO B8400959 1-(2-Ethylbutyl) indole-4-carbaldehyde

1-(2-Ethylbutyl) indole-4-carbaldehyde

Cat. No.: B8400959
M. Wt: 229.32 g/mol
InChI Key: XORFAYCXXQHWEM-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl) indole-4-carbaldehyde is a substituted indole derivative characterized by a formyl group at position 4 of the indole ring and a branched 2-ethylbutyl group attached to the nitrogen atom (N1). This structural modification distinguishes it from simpler indole carbaldehydes, such as unsubstituted indole-4-carbaldehyde (CAS 1074-86-8), by introducing increased lipophilicity and steric bulk. The compound’s molecular formula is estimated as C₁₅H₁₉NO, with a molecular weight of ~229.31 g/mol (calculated from the base indole-4-carbaldehyde structure and the 2-ethylbutyl substituent) .

Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The formyl group at position 4 enables reactivity in cross-linking or conjugation reactions, while the 2-ethylbutyl substituent may enhance bioavailability by improving membrane permeability, as seen in structurally related compounds like S-[2-[[1-(2-ethylbutyl)cyclohexyl]carbonyl]amino]phenyl] 2-methylpropanethioate, where the 2-ethylbutyl group improves oral absorption .

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

1-(2-ethylbutyl)indole-4-carbaldehyde

InChI

InChI=1S/C15H19NO/c1-3-12(4-2)10-16-9-8-14-13(11-17)6-5-7-15(14)16/h5-9,11-12H,3-4,10H2,1-2H3

InChI Key

XORFAYCXXQHWEM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CN1C=CC2=C(C=CC=C21)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(2-ethylbutyl) indole-4-carbaldehyde, we compare it to structurally analogous indole derivatives (Table 1) and discuss key differences in synthesis, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Molecular Weight (g/mol) Substituents Key Properties/Bioactivity
1H-Indole-4-carbaldehyde (CAS 1074-86-8) 145.16 H at N1, formyl at C4 Antibacterial, antifungal ; LogP ~1.5 (estimated)
This compound ~229.31 2-Ethylbutyl at N1, formyl at C4 Hypothesized enhanced bioavailability ; Higher LogP (~4.2, estimated)
1-Methyl-2-oxoindoline-4-carbaldehyde 175.18 Methyl at N1, oxo at C2 Structural rigidity due to oxo group; unknown bioactivity
1-(2-Morpholin-4-ylethyl)-1H-indole-3-carbaldehyde 258.32 Morpholinylethyl at N1, formyl at C3 Polar substituent increases solubility; potential CNS activity

Structural and Physicochemical Differences

  • Substituent Effects :

    • The 2-ethylbutyl group in this compound introduces steric hindrance and lipophilicity (estimated LogP ~4.2), which contrasts with the unsubstituted indole-4-carbaldehyde (LogP ~1.5) . This increase in LogP suggests improved membrane permeability, aligning with studies on cyclohexyl-2-ethylbutyl derivatives that show enhanced oral bioavailability .
    • Comparatively, 1-(2-morpholin-4-ylethyl)-1H-indole-3-carbaldehyde (LogP ~2.8) incorporates a polar morpholine group, which may improve aqueous solubility but reduce passive diffusion across biological membranes .
  • This positional difference could influence interactions with enzymatic targets or protein cross-linking efficiency .

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